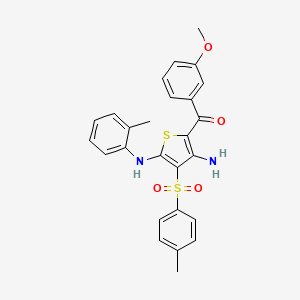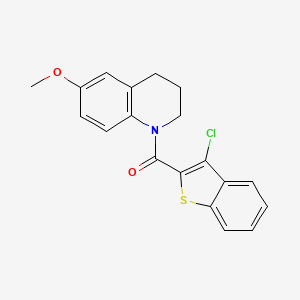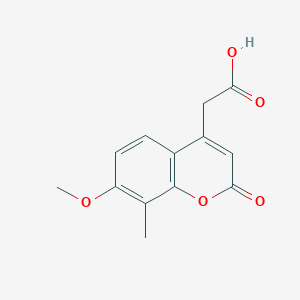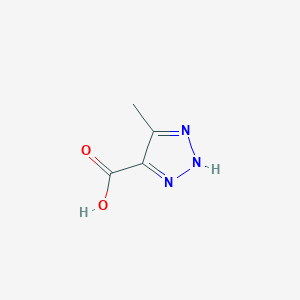![molecular formula C16H20N2O2S2 B2873443 2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 2097895-87-7](/img/structure/B2873443.png)
2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring, a thiophene ring, and an oxane ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves reactions common in organic chemistry such as condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The oxane ring is a cyclic ether, which may influence the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in polar solvents .Applications De Recherche Scientifique
Role in Modulating Compulsive Behavior
Compounds with structural similarities to thiazole derivatives have been studied for their effects on compulsive food consumption. For instance, certain thiazole-related compounds have been evaluated for their potential to modulate orexin-1 receptor mechanisms, which are implicated in binge eating behaviors in rats. These findings suggest that selective antagonism at orexin receptors could represent a novel pharmacological approach to treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Homologation and Chemical Synthesis
Research has explored methods for the homologation of thiazoles, indicating the versatility of thiazole derivatives in chemical synthesis. Specific studies have demonstrated regiospecific lithiations of thiazole-carboxylic acids, leading to a range of electrophile reactions. This work underscores the utility of thiazole derivatives in developing new synthetic routes for chemical compounds, potentially including complex molecules like the one (Cornwall et al., 1987).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-10-15(22-11(2)17-10)16(19)18-14(13-4-3-9-21-13)12-5-7-20-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWQPFYVQDTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
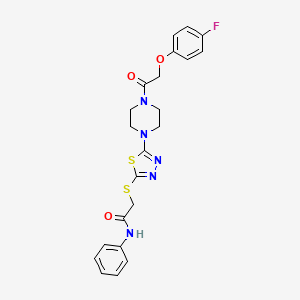
![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)
![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)
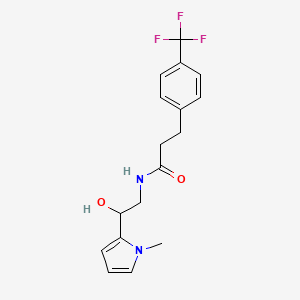
![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)
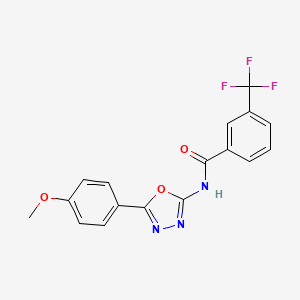

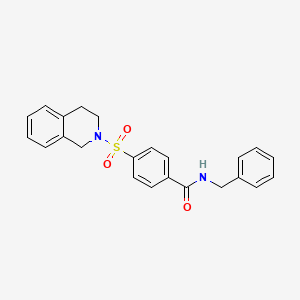
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
